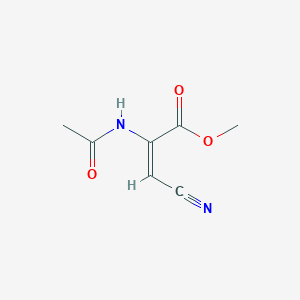
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) is a chemical compound with the molecular formula C_7H_8N_2O_3. It is a derivative of acrylic acid and is characterized by the presence of an acetylamino group, a cyano group, and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acrylic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the reaction of acrylic acid with an acetylamino compound and a cyano compound under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Análisis De Reacciones Químicas
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
Industry: In industry, the compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group and cyano group play key roles in its reactivity and binding to target molecules. The compound can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) can be compared with other similar compounds, such as:
Acrylic Acid Derivatives: Compounds like acrylic acid and its derivatives share structural similarities but differ in their functional groups and reactivity.
Acetylamino Compounds: Compounds containing acetylamino groups, such as N-acetylcysteine, have different biological activities and applications.
Cyano Compounds: Compounds with cyano groups, such as cyanocobalamin (vitamin B12), exhibit unique properties and uses.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
methyl (E)-2-acetamido-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)9-6(3-4-8)7(11)12-2/h3H,1-2H3,(H,9,10)/b6-3+ |
Clave InChI |
CWKRIFSHBRVBOH-ZZXKWVIFSA-N |
SMILES isomérico |
CC(=O)N/C(=C/C#N)/C(=O)OC |
SMILES canónico |
CC(=O)NC(=CC#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


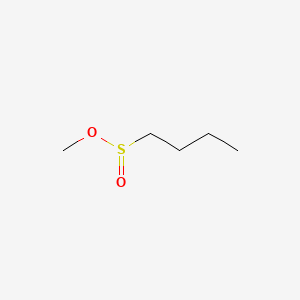
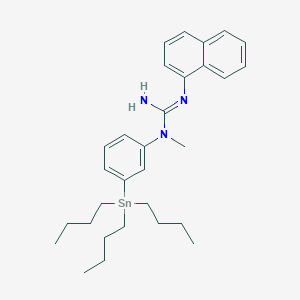

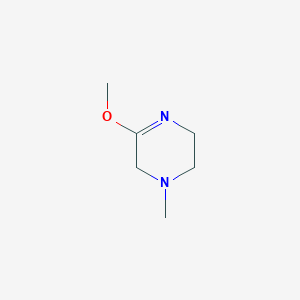
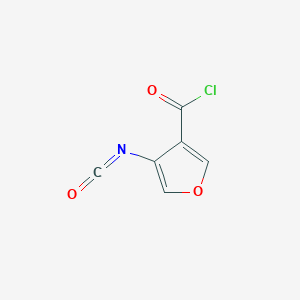

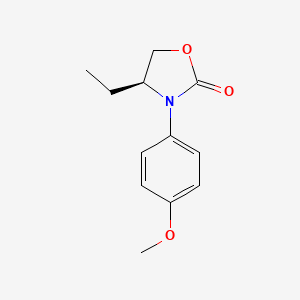
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
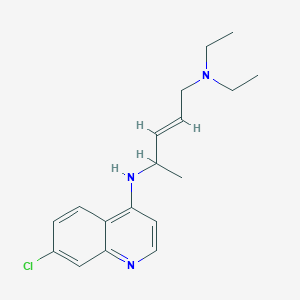
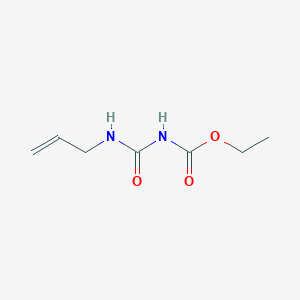

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
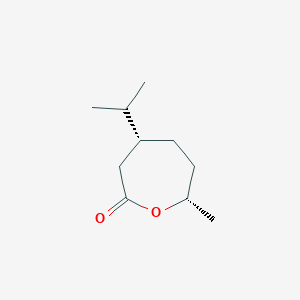
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
